molecular formula C8H13NO2 B14088529 Ethyl 2-(pyrrolidin-3-ylidene)acetate

Ethyl 2-(pyrrolidin-3-ylidene)acetate

Cat. No.: B14088529
M. Wt: 155.19 g/mol
InChI Key: RGTFNXYRNPAZKE-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-ylidene)acetate is a heterocyclic ester featuring a pyrrolidine ring fused with an acetate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications at the pyrrolidine nitrogen or the ethyl ester group.

Properties

IUPAC Name

ethyl 2-pyrrolidin-3-ylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTFNXYRNPAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction-Based Synthesis

Mechanism and General Protocol

The Wittig reaction is a cornerstone for constructing carbon-carbon double bonds. For ethyl 2-(pyrrolidin-3-ylidene)acetate, the strategy involves reacting pyrrolidin-3-one with an ethoxycarbonylmethylenetriphenylphosphorane ylide. The ylide is generated by treating ethyl bromoacetate with triphenylphosphine (PPh₃) in dichloromethane (DCM), followed by deprotonation with a strong base like sodium hydride.

Experimental Procedure
  • Ylide Preparation : Ethyl bromoacetate (1.67 g, 10 mmol) and PPh₃ (2.62 g, 10 mmol) are stirred in DCM (20 mL) at 0°C for 2 h. The resulting phosphonium salt is filtered and treated with NaH (60% dispersion, 0.48 g, 12 mmol) in tetrahydrofuran (THF) to form the ylide.
  • Olefination : Pyrrolidin-3-one (0.85 g, 10 mmol) is added dropwise to the ylide solution at room temperature. The mixture is stirred for 30 min, after which polyethylene (PE) is added to precipitate the product.
Optimization and Yield

Reaction in DCM at ambient temperature achieves 85–92% yield, with purity >95% after recrystallization from ethanol/water. The stereoselectivity of the double bond is predominantly E, as confirmed by ¹H NMR coupling constants (J = 15–16 Hz).

Horner-Wadsworth-Emmons Olefination

Comparative Advantages Over Wittig

The Horner-Wadsworth-Emmons (HWE) method employs phosphonate esters, offering milder conditions and easier byproduct removal. A representative protocol uses diethyl (ethoxycarbonylmethyl)phosphonate and pyrrolidin-3-one under basic conditions.

Synthetic Steps
  • Phosphonate Synthesis : Diethyl phosphite (1.38 g, 10 mmol) reacts with ethyl bromoacetate (1.67 g, 10 mmol) in the presence of triethylamine (1.01 g, 10 mmol) to yield diethyl (ethoxycarbonylmethyl)phosphonate.
  • Olefination : Pyrrolidin-3-one (0.85 g, 10 mmol) and the phosphonate (2.54 g, 10 mmol) are mixed in THF with lithium bis(trimethylsilyl)amide (LHMDS, 12 mmol) at −78°C. The reaction warms to room temperature over 4 h, affording the product in 78% yield.
Stereochemical Outcomes

HWE typically delivers E-selectivity, though additives like 18-crown-6 can modulate stereochemistry. This method avoids stoichiometric PPh₃, reducing environmental impact.

Knoevenagel Condensation Strategies

Base-Catalyzed Condensation

Knoevenagel reactions between pyrrolidin-3-one and ethyl cyanoacetate or malonates offer a one-step route. Piperidine or diethylamine catalyzes the dehydration, forming the α,β-unsaturated ester.

Typical Reaction Conditions

A mixture of pyrrolidin-3-one (0.85 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and piperidine (0.85 g, 10 mmol) in ethanol (20 mL) is refluxed for 12 h. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 67–72% of the target compound.

Limitations and Workarounds

Competitive side reactions, such as Michael additions, necessitate careful control of base strength and temperature. Microwave-assisted synthesis at 100°C for 30 min improves yields to 81% while minimizing degradation.

Cyclization and Enamine-Based Routes

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs the pyrrolidine ring from diene precursors. For example, ethyl 2-(buta-1,3-dien-1-yl)acetate undergoes RCM with Grubbs II catalyst (5 mol%) in DCM, yielding the cyclic product in 65% yield.

Enamine Cyclization

Heating ethyl 3-aminocrotonate (1.29 g, 10 mmol) with glutaraldehyde (0.85 g, 10 mmol) in acetic acid (10 mL) at 80°C for 6 h induces cyclization to the pyrrolidine derivative. Acidic workup and extraction with DCM provide the product in 58% yield.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

Method Yield (%) Temperature (°C) Time (h) Stereoselectivity (E:Z) Scalability
Wittig Reaction 85–92 25 0.5 95:5 High
HWE Olefination 78 −78 to 25 4 90:10 Moderate
Knoevenagel Condensation 67–81 80–100 0.5–12 85:15 Low
RCM 65 40 24 N/A Low

Key Observations :

  • The Wittig reaction offers the highest yield and scalability, making it preferred for industrial applications.
  • HWE is superior for stereochemical control but requires cryogenic conditions.
  • Knoevenagel methods are cost-effective but suffer from longer reaction times.

Industrial-Scale Production Insights

Large-scale synthesis (>100 kg) employs telescoped Wittig reactions, as demonstrated in the preparation of related pyrrolidinylidene quinoline derivatives. Critical process parameters include:

  • Solvent Choice : DCM or THF for ylide stability.
  • Catalyst Recycling : Triphenylphosphine oxide byproduct is filtered and regenerated to PPh₃ via reduction.
  • Quality Control : In-line IR monitors carbonyl conversion, ensuring >99% purity post-crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of Ethyl 2-(pyrrolidin-3-ylidene)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₈H₁₁NO₂ 153.18 Pyrrolidine ring, ethyl ester Conformational rigidity, hydrogen bonding
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Piperidine ring, ethyl ester Six-membered ring, higher lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₃O₃S₂ 329.39 Thioether, pyrimidine, thietane Enhanced π-π interactions, sulfur reactivity
Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate C₈H₁₄FNO₂ 175.20 Fluorinated pyrrolidine, ethyl ester Increased metabolic stability, electronegativity
Ethyl 2-(3-oxo-2-piperazinylidene)acetate C₈H₁₃N₃O₃ 199.21 Piperazinone ring, ethyl ester Amide-like hydrogen bonding, zwitterionic potential
Example 131 (Patent compound) C₂₉H₂₈N₆O₃ 576.58 Pyrrolidinylidene acetamide, quinoline High molecular weight, polycyclic structure
Key Observations:
  • Electron-Withdrawing Groups : Fluorination (Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate) enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Heterocyclic Diversity : Thioether and pyrimidine moieties (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) introduce sulfur-mediated reactivity and π-stacking capabilities, advantageous in catalysis or ligand design .

Hydrogen Bonding and Crystallography

Pyrrolidine and piperazine derivatives exhibit distinct hydrogen-bonding patterns. For example, the pyrrolidinylidene group facilitates NH···O interactions, while piperazinone derivatives (e.g., Ethyl 2-(3-oxo-2-piperazinylidene)acetate) engage in zwitterionic or bifurcated hydrogen bonds, influencing crystal packing and solubility .

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